8-(Isopropylamino)theophylline
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Overview
Description
8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as isopropylaminophylline, is a derivative of xanthine. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. It is characterized by the presence of an isopropylamino group attached to the purine ring, which significantly influences its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of theophylline with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: Theophylline (1,3-dimethylxanthine).
Reagent: Isopropylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives with different pharmacological properties.
Scientific Research Applications
8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases due to its bronchodilator properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects such as bronchodilation and increased heart rate. Additionally, its interaction with adenosine receptors modulates neurotransmitter release and has stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Uniqueness
8-(Isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the isopropylamino group, which imparts distinct pharmacological properties compared to other xanthine derivatives. This structural modification enhances its bronchodilator effects and alters its interaction with biological targets, making it a valuable compound for specific therapeutic applications.
Properties
CAS No. |
73908-78-8 |
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Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1,3-dimethyl-8-(propan-2-ylamino)-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5(2)11-9-12-6-7(13-9)14(3)10(17)15(4)8(6)16/h5H,1-4H3,(H2,11,12,13) |
InChI Key |
BRSDLGSNKASOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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